molecular formula C18H17N3O5S B2726392 N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-7-methoxybenzofuran-2-carboxamide CAS No. 2034585-95-8

N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-7-methoxybenzofuran-2-carboxamide

Cat. No.: B2726392
CAS No.: 2034585-95-8
M. Wt: 387.41
InChI Key: VFGWLPQYCRDCIF-UHFFFAOYSA-N
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Description

N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-7-methoxybenzofuran-2-carboxamide is a useful research compound. Its molecular formula is C18H17N3O5S and its molecular weight is 387.41. The purity is usually 95%.
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Biological Activity

N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-7-methoxybenzofuran-2-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

C17H16N6O3SC_{17}H_{16}N_{6}O_{3}S

With a molecular weight of approximately 384.4 g/mol. The structure features a benzofuran moiety fused with a thiadiazole ring, which is known to influence its biological properties.

Biological Activity Overview

This compound exhibits various biological activities, including:

  • Antimicrobial Properties : Compounds with similar structures have shown effectiveness against a range of microbial pathogens.
  • Antitumor Activity : Research indicates potential anticancer effects through mechanisms that induce apoptosis in cancer cells.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.

The biological activity of this compound is believed to involve several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in disease processes.
  • Modulation of Signaling Pathways : It could interact with cellular signaling pathways that regulate cell growth and apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in target cells.

Research Findings

A review of the literature reveals several key studies highlighting the biological activity of this compound:

Table 1: Summary of Biological Activities

Study ReferenceActivity TypeKey Findings
AntimicrobialEffective against Gram-positive and Gram-negative bacteria.
AntitumorInduced apoptosis in various cancer cell lines.
Anti-inflammatoryReduced inflammatory markers in vitro and in vivo models.

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that derivatives similar to this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism was linked to the disruption of bacterial cell membrane integrity.
  • Cancer Cell Apoptosis : In vitro studies showed that treatment with the compound led to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in human cancer cell lines, suggesting a potential role in cancer therapy.
  • Inflammation Modulation : Experimental models indicated that the compound could significantly reduce levels of cytokines such as TNF-alpha and IL-6 in response to inflammatory stimuli.

Properties

IUPAC Name

N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-7-methoxy-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O5S/c1-20-13-8-7-12(10-14(13)21(2)27(20,23)24)19-18(22)16-9-11-5-4-6-15(25-3)17(11)26-16/h4-10H,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFGWLPQYCRDCIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)NC(=O)C3=CC4=C(O3)C(=CC=C4)OC)N(S1(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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